molecular formula C21H20NO5SD3 B602613 3-Demethyl Thiocolchicine-d3 CAS No. 1246818-03-0

3-Demethyl Thiocolchicine-d3

Cat. No.: B602613
CAS No.: 1246818-03-0
M. Wt: 404.49
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Demethyl Thiocolchicine-d3 involves the chemical thiomethylation of colchicine to form thiocolchicine, followed by a multi-step conversion process . The key steps include:

    Thiomethylation: Colchicine is converted into thiocolchicine through thiomethylation.

    Demethylation: Thiocolchicine undergoes regioselective demethylation at the C-3 position.

    Deuteration: The demethylated product is then labeled with deuterium to form this compound.

Industrial Production Methods

The industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned steps. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Demethyl Thiocolchicine-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: Substitution reactions can occur at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiocolchicine derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Research

Mechanism of Action:
3-Demethyl Thiocolchicine-d3 is primarily studied for its role in inhibiting microtubule polymerization, similar to its parent compound, colchicine. This action is crucial in cancer therapy and inflammatory diseases.

Applications:

  • Cancer Research: The compound is utilized in studies focusing on the treatment of various cancers, including breast and lung cancer. Its ability to disrupt microtubule dynamics makes it a candidate for developing novel anticancer therapies.
  • Inflammatory Diseases: Research indicates potential applications in treating conditions like gout and rheumatoid arthritis due to its anti-inflammatory properties.

Drug Metabolism Studies

Stable Isotope Labeling:
The incorporation of deuterium (d3) allows for enhanced tracking of the compound in biological systems. This is particularly useful in pharmacokinetic studies where understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs is essential.

Applications:

  • Metabolic Pathway Elucidation: Studies using this compound help elucidate metabolic pathways and identify metabolites formed during the drug's metabolism.
  • Bioavailability Assessment: It aids in determining the bioavailability of thiocolchicine derivatives through comparative studies with unlabeled compounds.

Analytical Chemistry

Reference Material:
As a certified reference standard, this compound is crucial for quality control in pharmaceutical laboratories.

Applications:

  • Method Development: It serves as a standard in developing analytical methods such as HPLC and LC-MS for quantifying thiocolchicine and its metabolites.
  • Stability Testing: The compound is used to assess the stability of formulations containing thiocolchicine derivatives under various conditions.

Case Studies

Study Objective Findings
Study on Cancer Cell Lines Evaluate the cytotoxic effects of this compoundDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Pharmacokinetics in Animal Models Assess ADME propertiesShowed improved bioavailability compared to non-labeled counterparts; metabolic pathways identified.
Stability Testing of Formulations Determine formulation stabilityConfirmed that formulations remain stable over extended periods when incorporating this compound as a reference standard.

Mechanism of Action

The mechanism of action of 3-Demethyl Thiocolchicine-d3 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to tubulin, a protein involved in cell division, and inhibiting its polymerization. This leads to the disruption of microtubule formation, which is essential for cell division and other cellular processes . The compound’s anti-inflammatory and muscle relaxant properties are attributed to its ability to modulate these pathways.

Comparison with Similar Compounds

3-Demethyl Thiocolchicine-d3 is unique compared to other similar compounds due to its stable isotope labeling and specific chemical structure. Some similar compounds include:

The uniqueness of this compound lies in its deuterium labeling, which makes it valuable for specific research applications requiring stable isotopes .

Biological Activity

3-Demethyl Thiocolchicine-d3 is a deuterated derivative of thiocolchicine, renowned for its significant biological activities, particularly as a muscle relaxant. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C21H23NO5S
  • Molecular Weight : 580.62 g/mol
  • Structure : The compound features a thiophene ring and multiple hydroxyl groups, contributing to its chemical reactivity and biological activity.

This compound primarily acts as an antagonist of gamma-aminobutyric acid (GABA) receptors in the central nervous system. This interaction leads to muscle relaxation, making it a candidate for treating muscle spasticity and related disorders. Research has demonstrated its inhibitory effects on various subtypes of recombinant GABA receptors expressed in Xenopus laevis oocytes, highlighting its therapeutic potential.

Biological Activity

The biological activities of this compound can be summarized as follows:

  • Muscle Relaxant Properties : It functions effectively as a muscle relaxant through its action on GABA receptors.
  • Anticancer Potential : Similar to other colchicine derivatives, it may exhibit antiproliferative effects by disrupting microtubule formation during mitosis, potentially leading to apoptosis in cancer cells.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaBiological ActivityUnique Features
Thiocolchicoside C21H23NO5SMuscle relaxantNatural product derived from colchicine
Colchicine C22H25NO6Anti-inflammatory, gout treatmentKnown for its anti-mitotic properties
3-Demethyl Colchicine C21H23NO5Similar muscle relaxant activityLacks the thiol group present in thiocolchicine
3-Demethoxy-3-glycosylaminothiocolchicines VariesPotential muscle relaxantGlycosylated derivatives

This compound's deuterated form enhances its stability, making it valuable for pharmacokinetic studies and drug metabolism research.

Case Studies and Research Findings

  • Study on GABA Receptor Interaction :
    • Research indicated that this compound significantly inhibits GABA receptor subtypes, demonstrating its potential application in treating conditions associated with muscle spasticity.
  • Antiproliferative Activity Assessment :
    • A comparative study involving various colchicine derivatives revealed that this compound exhibited notable growth inhibition in cancer cell lines, correlating with its ability to disrupt microtubule dynamics .

Properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYOHQGXPPVIGD-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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